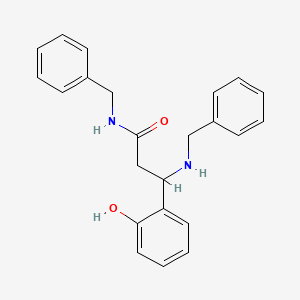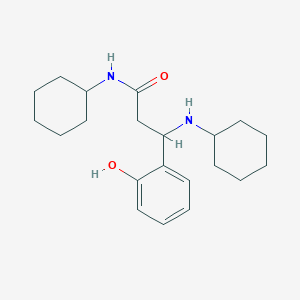![molecular formula C33H25NO4 B3824860 [4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate
Overview
Description
[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring and phenylacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving appropriate precursors.
Attachment of Phenylacetate Groups: This step involves esterification reactions where phenylacetic acid reacts with the intermediate compounds under acidic or basic conditions.
Final Assembly: The final product is obtained by coupling the pyridine intermediate with the phenylacetate groups under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and solvents can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Phenylacetate Derivatives: Compounds with similar ester functional groups.
Uniqueness
[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-[6-[4-(2-phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25NO4/c35-32(22-24-8-3-1-4-9-24)37-28-18-14-26(15-19-28)30-12-7-13-31(34-30)27-16-20-29(21-17-27)38-33(36)23-25-10-5-2-6-11-25/h1-21H,22-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFZXAVXRQHANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)
![[3-Acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate](/img/structure/B3824788.png)
![[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B3824791.png)
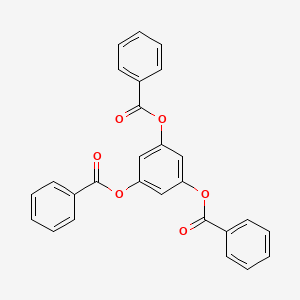
![[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate](/img/structure/B3824814.png)
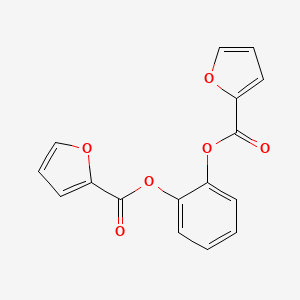
![4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE](/img/structure/B3824831.png)
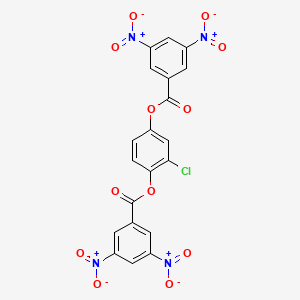
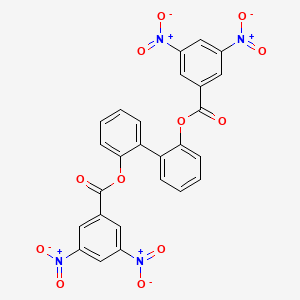
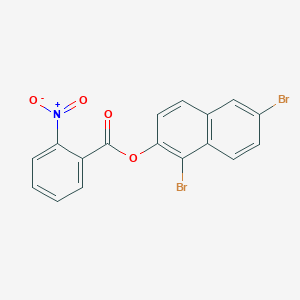
![[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3824866.png)
![1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE](/img/structure/B3824867.png)
